Decacyclene: A Comprehensive Technical Guide
Decacyclene: A Comprehensive Technical Guide
CAS Number: 191-48-0
This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and characterization of decacyclene. It is intended for researchers, scientists, and drug development professionals interested in the unique characteristics and potential applications of this complex polycyclic aromatic hydrocarbon (PAH).
Chemical and Physical Properties
Decacyclene (C₃₆H₁₈) is a large, non-planar polycyclic aromatic hydrocarbon with a distinctive propeller-like shape exhibiting D₃ symmetry.[1] This unique structure arises from non-bonded repulsions between hydrogen atoms on its peripheral naphthalene (B1677914) groups.[1] The molecule is chiral in its crystalline form.[2][3]
Identification and Nomenclature
| Property | Value |
| CAS Number | 191-48-0[4] |
| IUPAC Name | Diacenaphtho[1,2-j:1',2'-l]fluoranthene[4] |
| Molecular Formula | C₃₆H₁₈[2] |
| Molecular Weight | 450.53 g/mol [2] |
| Synonyms | Benzo(a,a,a)triacenaphthylene, Tri-peri-naphthylenebenzene[2] |
Physicochemical Properties
| Property | Value |
| Melting Point | >300 °C[2] |
| Density (Predicted) | 1.467 ± 0.06 g/cm³[1] |
| Solubility | Poorly soluble in most organic solvents; soluble in chloroform (B151607).[5] |
| Appearance | Brown solid[5] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and analysis of decacyclene are not extensively detailed in readily available literature. However, the following sections outline the general methodologies based on published research.
Synthesis of Decacyclene
The classical synthesis of decacyclene was first reported by Dziewoński and Rehländer.[1] The general procedure involves the high-temperature dehydrogenation of acenaphthene (B1664957) using elemental sulfur.
General Procedure:
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Acenaphthene and elemental sulfur are mixed in a suitable reaction vessel.
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The mixture is heated to a high temperature, typically in the range of 205–295 °C.[1]
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During the heating process, dehydrogenation and subsequent cyclization reactions occur, leading to the formation of the decacyclene core.
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The crude product is then subjected to purification steps, which may include recrystallization or sublimation to obtain purified decacyclene.
It is important to note that this reaction is performed under harsh conditions and may result in a mixture of products, necessitating careful purification.
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to its poor solubility, obtaining high-resolution NMR spectra of decacyclene can be challenging. Deuterated chloroform (CDCl₃) or other suitable solvents for PAHs should be used.
Sample Preparation:
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Dissolve a small amount of purified decacyclene in the chosen deuterated solvent.
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Filter the solution to remove any particulate matter.
-
Transfer the solution to an NMR tube.
Data Acquisition: Standard ¹H and ¹³C NMR spectra can be acquired. Due to the complex, overlapping signals in the aromatic region of the ¹H NMR spectrum, two-dimensional techniques such as COSY and HMQC may be necessary for detailed structural elucidation.
2.2.2. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a useful technique for characterizing the electronic properties of decacyclene.
Sample Preparation:
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Prepare a dilute solution of decacyclene in a UV-transparent solvent, such as chloroform or toluene.[2][5]
-
The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0).
Data Acquisition:
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Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
A blank spectrum of the solvent should be recorded and subtracted from the sample spectrum.
2.2.3. Fluorescence Spectroscopy
Decacyclene is a fluorescent molecule, and its emission properties can be studied using fluorescence spectroscopy. This property is particularly relevant for its application in oxygen sensing.[1]
Sample Preparation:
-
Prepare a dilute solution of decacyclene in a suitable solvent. The concentration should be low enough to avoid inner-filter effects.
Data Acquisition:
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Determine the optimal excitation wavelength from the UV-Vis absorption spectrum.
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Record the emission spectrum by scanning the emission monochromator while exciting the sample at the chosen wavelength.
Biological Activity
The biological activity of decacyclene is not extensively studied. As a large polycyclic aromatic hydrocarbon, it is expected to exhibit some level of cytotoxicity. There is some evidence to suggest that decacyclene and its derivatives may have antimicrobial properties, potentially by disrupting the cell membranes of microorganisms. However, a specific mechanism of action or interaction with well-defined biological signaling pathways has not been elucidated in the reviewed literature.
Visualizations
Synthesis and Characterization Workflow of Decacyclene
The following diagram illustrates a general workflow for the synthesis and characterization of decacyclene.
Caption: Workflow for the synthesis and characterization of decacyclene.
References
- 1. Buy Decacyclene | 191-48-0 | >98% [smolecule.com]
- 2. DECACYCLENE | 191-48-0 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Decacyclene | C36H18 | CID 67448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Freestanding non-covalent thin films of the propeller-shaped polycyclic aromatic hydrocarbon decacyclene - PMC [pmc.ncbi.nlm.nih.gov]
